[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester
Overview
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, an amino acid derivative, and a carbamate group, making it a versatile molecule for research and industrial purposes.
Mechanism of Action
Target of Action
The primary target of “[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester” is currently unknown. The compound is a derivative of indole , a significant heterocyclic system in natural products and drugs, which plays a main role in cell biology . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Based on its structural similarity to other indole derivatives , it can be hypothesized that it may interact with its targets through similar mechanisms. For instance, it may bind to its targets, leading to changes in their conformation or activity .
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Therefore, this compound may potentially affect multiple biochemical pathways.
Pharmacokinetics
The tert-butyl carbamate group in the compound is known to be susceptible to hydrolysis, releasing the tert-butyl cation . This could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Given the wide range of biological activities exhibited by indole derivatives , it is plausible that this compound could have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of “this compound”. For instance, the stability of the tert-butyl carbamate group could be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino acid derivative: This step involves coupling reactions, often using reagents like carbodiimides to facilitate the formation of peptide bonds.
Formation of the carbamate group: This is typically done by reacting the amine with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid from black pepper with similar structural features.
tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.
Uniqueness
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-carbamic acid tert-butyl ester is unique due to its combination of a piperidine ring, an amino acid derivative, and a carbamate group
Properties
IUPAC Name |
tert-butyl N-[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O3/c1-10(2)12(16)13(19)18-8-6-7-11(9-18)17-14(20)21-15(3,4)5/h10-12H,6-9,16H2,1-5H3,(H,17,20)/t11?,12-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXXNWUBFEFXWLT-KIYNQFGBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCCC(C1)NC(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354024-79-5 | |
Record name | tert-butyl N-{1-[(2S)-2-amino-3-methylbutanoyl]piperidin-3-yl}carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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